4-(2,2-Difluoroethoxy)-2-fluorobenzylamine
Overview
Description
The compound “4-(2,2-Difluoroethoxy)-2-fluorobenzylamine” is likely an organic compound containing a benzylamine group, which is an amine functional group attached to a benzene ring, and a difluoroethoxy group, which is an ether group with two fluorine atoms attached to one of its carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring with a fluorine atom and an amine group attached to one carbon, and a difluoroethoxy group attached to an adjacent carbon .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions typical of amines, ethers, and halogenated hydrocarbons.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the difluoroethoxy group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Automated Synthesis in Nuclear Medicine : The compound has been used in the automated synthesis of 4-[18F]fluorobenzylamine, a building block for synthesizing [18F]-labeled compounds in nuclear medicine. This method improves the availability of [18F]fluorobenzylamine, which is essential for developing novel (18)F-labeled compounds containing a fluorobenzylamine moiety (Jenilee D Way & F. Wuest, 2013).
Labeling of Proteins for Medical Imaging : It has been employed in the labeling of proteins, such as monoclonal antibodies, with the positron-emitting nuclide 18F, maintaining their immunoreactivity. This method facilitates the development of 18F-labeled proteins for medical imaging purposes (P. Garg, S. Garg & M. Zalutsky, 1991).
Prosthetic Group Synthesis for Peptide and Protein Labeling : The compound is a key ingredient in creating thiol-reactive prosthetic groups for peptide and protein labeling, demonstrating its utility in the preparation of PET radiotracers (I. Koslowsky, J. Mercer & F. Wuest, 2010).
Synthesis of Antitumor Prostaglandin Analogs : It has been used in synthesizing fluorine-18 labeled analogs of antitumor prostaglandins, showcasing its potential in developing new tracer candidates for tumor detection using positron emission tomography (T. Haradahira, Y. Hasegawa, K. Furuta, M. Suzuki, Y. Watanabe & K. Suzuki, 1998).
Development of HIV Integrase Inhibitors : The compound has been involved in the radiosynthesis of HIV integrase inhibitors, like [18F]MK-0518, showing its role in developing drugs for treating HIV (Wenping Li, W. J. Thompson, T. E. Fisher, J. Wai, D. Hazuda, H. Burns & T. Hamill, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)-2-fluorophenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXYBJDRDIMBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.